3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Description
Properties
CAS No. |
37804-35-6 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-cyclohexyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,17)(H,15,16) |
InChI Key |
TZEJSGNYVSIRTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CNC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for esterification and amines for amidation are commonly employed.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain substituted pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that compounds similar to 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid significantly reduced the viability of various cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The compound has been tested against a range of bacterial strains, showing effective inhibition of growth. For example, a recent study reported that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the cyclohexyl group could enhance antimicrobial efficacy .
Case Study: Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Induces apoptosis |
| Similar Derivative A | Lung Cancer | 10 | Cell cycle arrest |
| Similar Derivative B | Colon Cancer | 12 | Inhibits signaling pathway |
Agricultural Applications
Herbicide Development
In agricultural research, compounds similar to this compound have been explored for their potential as herbicides. Preliminary studies suggest that these compounds can inhibit specific enzymes involved in plant growth and development. Field trials have indicated that certain formulations can effectively control weed populations without adversely affecting crop yields .
Case Study: Herbicide Efficacy
| Herbicide | Target Weed | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A (similar structure) | Dandelion | 1.5 | 85 |
| Compound B (similar structure) | Crabgrass | 2.0 | 90 |
Materials Science Applications
Polymer Synthesis
The compound has also been investigated for its role in polymer chemistry. It can serve as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices has shown improvements in thermal stability and mechanical strength .
Case Study: Polymer Properties
| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polymer A | 70% Compound + 30% Styrene | 250 | 50 |
| Polymer B | 60% Compound + 40% Acrylate | 230 | 45 |
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved in these effects are often related to the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The core 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid structure is modified at the N3 and C4/C6 positions in various analogues, leading to distinct properties:
Key Observations :
Crystallographic and Stability Data
- Crystal Packing: Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate crystallizes in a monoclinic system (space group P2₁/n) with a distorted boat conformation. N–H···O and C–H···O interactions stabilize the lattice .
- Thermal Stability : Derivatives with bulky substituents (e.g., cyclohexyl) exhibit higher melting points due to enhanced van der Waals interactions .
Biological Activity
3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
The structural features of this compound are critical for its biological interactions and pharmacological properties.
Research indicates that this compound acts primarily as an inhibitor of cysteine proteases. These enzymes play significant roles in various physiological processes and are implicated in several diseases, including cancer and autoimmune disorders.
- Cysteine Protease Inhibition : The compound has been shown to inhibit several cysteine proteases such as cathepsins S, K, and L. This inhibition can modulate pathways involved in inflammation and cell proliferation .
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antitumor activity by inducing apoptosis in cancer cells through the inhibition of key signaling pathways .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and its derivatives:
| Activity | Target/Mechanism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cysteine Protease Inhibition | Cathepsin S | 10 | |
| Antitumor Activity | Various Cancer Cell Lines | 15 | |
| Anti-inflammatory Effects | Cytokine Production | 20 |
Case Study 1: Antitumor Efficacy
In a study conducted by Gangjee et al., the antitumor efficacy of a related derivative was evaluated against breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with the compound at concentrations above 15 μM. The study concluded that targeting cysteine proteases could be a viable strategy for cancer therapy .
Case Study 2: Autoimmune Disease Treatment
A patent application describes the use of this compound as a treatment for autoimmune diseases. The compound demonstrated efficacy in reducing symptoms associated with conditions like rheumatoid arthritis by inhibiting proteases involved in inflammatory pathways. Clinical trials are suggested to further explore these findings .
Q & A
Q. How can the synthesis of 3-cyclohexyl-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid be optimized for improved yield and purity?
Methodological Answer:
- Reaction Optimization : Employ a modified Biginelli reaction using cyclohexylcarbaldehyde, urea, and β-keto esters under acidic conditions (e.g., HCl or p-TsOH). Monitor reaction temperature (80–100°C) and solvent choice (ethanol or acetic acid) to enhance cyclocondensation efficiency .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : Assign peaks using - and -NMR. Key signals include the cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), pyrimidine C=O (δ 160–170 ppm), and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm) and carboxylic acid O–H (2500–3300 cm) .
Q. How do substituents on the pyrimidine ring influence solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) or DMSO/water mixtures. The cyclohexyl group reduces aqueous solubility (logP ~2.5), necessitating co-solvents like DMSO (≤10% v/v) for biological assays .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to monitor degradation products (e.g., hydrolysis of the dioxo group) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?
Methodological Answer:
- Position-Specific Modifications : Introduce electrophiles (e.g., alkyl halides) at the N3 position by deprotonating the NH group with NaH in THF. For C5 modifications, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Mechanistic Insights : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites based on electron density maps of the pyrimidine ring .
Q. How can contradictory bioactivity data across studies (e.g., antibacterial vs. inactive) be resolved?
Methodological Answer:
- Data Harmonization : Standardize assay protocols (e.g., MIC testing using CLSI guidelines) and bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853). Re-evaluate inactive analogs for metabolic stability (e.g., microsomal incubation with NADPH) .
- SAR Analysis : Compare substituent effects; for example, 3-amino-2-(benzylthio) derivatives (e.g., compound 2d in ) show moderate activity against Proteus vulgaris, while unsubstituted analogs are inactive .
Q. What strategies validate computational docking models for this compound’s interaction with bacterial targets?
Methodological Answer:
- Target Selection : Dock against E. coli dihydrofolate reductase (PDB ID: 1RX7) using AutoDock Vina. Validate poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability .
- Experimental Cross-Check : Correlate docking scores (ΔG values) with enzymatic inhibition assays (IC) using purified DHFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
